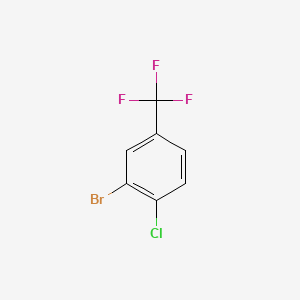

3-Bromo-4-chlorobenzotrifluoride

Overview

Description

3-Bromo-4-chlorobenzotrifluoride is an organic compound with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.451 g/mol . It is also known by other names such as this compound . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-Bromo-4-chlorobenzotrifluoride can be achieved through various methods. One common synthetic route involves the reaction of trifluoromethylbenzene with bromine and chlorine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms on the benzene ring with bromine and chlorine atoms.

Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and advanced catalytic systems to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

3-Bromo-4-chlorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide[][3].

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can undergo transformations under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding benzoic acid derivatives[][3].

Coupling Reactions: this compound is a valuable intermediate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds. Palladium catalysts and base are typically used in these reactions[][3].

Scientific Research Applications

Agrochemical Synthesis

One of the primary applications of 3-bromo-4-chlorobenzotrifluoride is in the synthesis of agrochemicals. It serves as an intermediate for producing herbicides and fungicides:

- Flucarbazone : This herbicide, effective against a variety of weeds in rice paddies, is synthesized using this compound as a key intermediate .

- Other Agrochemicals : The compound is also involved in the development of various other agricultural chemicals, enhancing crop protection and yield.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound in the synthesis of several important drugs:

- Antihypertensive Drugs : It is crucial in synthesizing benazepril and cilazapril, both widely prescribed for hypertension management .

- Antidepressants : The compound is also used in the production of citalopram, an antidepressant that has gained significant clinical use .

Material Science

In material science, this compound is investigated for its potential applications in developing new materials:

- Thermal Stability : The trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making it suitable for high-performance polymers and liquid crystals .

- Electrical Conductivity : Its unique structural characteristics may influence electrical properties, opening avenues for applications in electronic materials .

Dyes and Fragrances

The compound is also employed in synthesizing various dyes and fragrance compounds:

- Dyes : It plays a role in producing acid and disperse dyes used in textile applications.

- Fragrances : The compound is an intermediate in synthesizing flavoring agents and fragrances, including musk derivatives .

Synthesis Processes

The synthesis of this compound typically involves several steps:

- Bromination of 4-Chlorobenzotrifluoride : This step utilizes iron as a catalyst to introduce bromine into the aromatic ring.

- Fluorination : Following bromination, hydrofluoric acid is used under elevated pressure to achieve the desired trifluoromethylation .

Case Study 1: Synthesis of Flucarbazone

A detailed study on the synthesis of flucarbazone highlighted the efficiency of using this compound as an intermediate. The process demonstrated high yields and selectivity towards desired products, showcasing its effectiveness in agrochemical development.

Case Study 2: Development of Antihypertensive Drugs

Research focusing on benazepril synthesis illustrated how this compound could streamline processes while maintaining high purity levels. This application underscores its importance in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which 3-Bromo-4-chlorobenzotrifluoride exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing trifluoromethyl group enhances the reactivity of the benzene ring towards nucleophiles . The bromine and chlorine atoms can act as leaving groups, facilitating the substitution process. In coupling reactions, the compound’s halogen atoms participate in oxidative addition with palladium catalysts, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

3-Bromo-4-chlorobenzotrifluoride can be compared with other halogenated benzene derivatives:

2-Bromo-4-chloro-1-(chloromethyl)benzene: This compound has a similar structure but with a chloromethyl group instead of a trifluoromethyl group.

1-Bromo-2,4-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which significantly alter its chemical properties and reactivity compared to this compound.

4-Chlorobenzotrifluoride: This compound lacks the bromine atom and has different reactivity and applications.

The uniqueness of this compound lies in its combination of bromine, chlorine, and trifluoromethyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.

Biological Activity

3-Bromo-4-chlorobenzotrifluoride (BCBCF), with the molecular formula C7H3BrClF3, is a halogenated aromatic compound primarily utilized as an intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for assessing its potential applications and safety in industrial and medical contexts.

- Molecular Weight : 259.45 g/mol

- Boiling Point : 190°C

- Melting Point : -22°C

- Density : 1.75 g/cm³ at 25°C

- Solubility : Soluble in organic solvents such as ethanol and acetone.

Agrochemical Synthesis

BCBCF plays a significant role in the production of several agrochemicals, particularly herbicides and fungicides. For example, it is used in synthesizing flucarbazone, an effective herbicide against various weeds in rice paddies. Its halogenated structure enhances its biological activity and specificity towards target organisms.

Pharmaceutical Intermediates

The compound is also pivotal in the synthesis of pharmaceuticals, including:

- Antihypertensive Drugs : BCBCF is an intermediate in the production of benazepril and cilazapril, both of which are used to manage high blood pressure.

- Antidepressants : It is involved in synthesizing citalopram, a widely prescribed antidepressant.

Antifungal Activity

Research indicates that compounds containing halogenated moieties, similar to BCBCF, exhibit antifungal properties. A study highlighted the effectiveness of CF2X-containing agents against fungal strains, suggesting that BCBCF may possess similar biological activities due to its structural characteristics .

Halogen Bonding in Drug Design

The unique halogen bonding capabilities of compounds like BCBCF have been explored in drug design. For instance, halogenated compounds have shown potential as inhibitors targeting specific proteins involved in cancer pathways. The interaction between halogen atoms and biological targets can enhance binding affinity and selectivity .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | C7H3BrClF3 | Antihypertensive, Antifungal | Herbicides, Pharmaceuticals |

| 4-Chlorobenzotrifluoride | C7H4ClF3 | Moderate Antimicrobial | Dyes, Agrochemicals |

| 4-Bromo-3-chlorobenzotrifluoride | C7H3BrClF3 | Antifungal | Pharmaceuticals |

Safety and Environmental Considerations

While BCBCF is valuable for its biological activity, it is essential to consider its safety profile. The compound has been evaluated for potential toxicity and environmental impact. Data indicates that halogenated compounds can pose risks to aquatic life and human health if not managed properly . Safety data sheets (SDS) recommend appropriate handling procedures to mitigate exposure risks.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-chlorobenzotrifluoride, and how can reaction conditions be fine-tuned to improve yield?

Basic

The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example, bromination of 4-chlorobenzotrifluoride using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C) can yield the product . To optimize yields:

- Monitor reaction progress via GC-MS or HPLC to identify intermediates and byproducts .

- Adjust stoichiometric ratios (e.g., limiting excess Br₂ to reduce side reactions).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How can researchers reliably characterize the purity and structural integrity of this compound?

Basic

Key analytical methods include:

- Gas Chromatography (GC) with flame ionization detection for purity assessment (>95% as per catalog specifications) .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H/¹³C NMR for aromatic substitution patterns .

- Mass Spectrometry (MS) for molecular ion verification (expected m/z ≈ 259.44) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic

- Hazard Classification : Classified as hazardous (危) due to toxicity and environmental risks. Use fume hoods, nitrile gloves, and chemical-resistant goggles .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to avoid environmental contamination .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, this requires:

- Stronger Bases (e.g., Cs₂CO₃) to activate the Pd catalyst for C–Br bond cleavage .

- High-Temperature Conditions (80–100°C) to overcome steric hindrance from the trifluoromethyl group .

- Computational Modeling : DFT studies can predict charge distribution and optimize ligand-catalyst pairs .

Q. How can computational chemistry aid in predicting the stability of intermediates in reactions involving this compound?

Advanced

- Density Functional Theory (DFT) : Calculate activation energies for C–Br bond cleavage or fluorine retention under nucleophilic attack .

- Molecular Dynamics Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Validate predictions with in situ IR spectroscopy to track intermediate formation .

Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound?

Advanced

Discrepancies in literature values (e.g., bp 188–190°C vs. 154–155°C for analogs ) may arise from impurities or measurement techniques. Mitigation strategies:

- Reproduce Measurements : Use calibrated equipment (e.g., digital manometers for boiling points under reduced pressure).

- Cross-Validate : Compare GC retention times with authentic standards .

- Publish Detailed Metadata : Document atmospheric pressure, heating rates, and purity levels .

Q. What strategies enable selective derivatization of this compound for pharmaceutical intermediate synthesis?

Advanced

- Protecting Groups : Temporarily block the Cl or Br substituent using silyl ethers to direct functionalization .

- Metal-Mediated Coupling : Employ Buchwald-Hartwig amination for aryl C–N bond formation .

- Photocatalysis : Use visible-light-driven reactions to achieve regioselective C–H activation .

Q. What are the degradation pathways of this compound under acidic or basic conditions?

Advanced

- Acidic Hydrolysis : The trifluoromethyl group resists hydrolysis, but Br may undergo nucleophilic substitution (SNAr) with H₂O at elevated temperatures .

- Basic Conditions : NaOH/EtOH may dehalogenate Br or Cl, forming phenolic byproducts. Monitor via HPLC-UV at 254 nm .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to model shelf-life .

Q. How can researchers develop validated HPLC/GC methods for quantifying trace impurities in this compound?

Advanced

- Column Selection : Use polar-embedded stationary phases (e.g., Zorbax Eclipse Plus C18) for halogenated analytes .

- Method Validation : Assess linearity (R² > 0.999), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH guidelines .

- Impurity Profiling : Isolate unknowns via preparative TLC and characterize via HRMS/NMR .

Q. What environmental impact assessments are necessary for lab-scale use of this compound?

Advanced

Properties

IUPAC Name |

2-bromo-1-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSISOSWYXCEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196495 | |

| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-78-4 | |

| Record name | 3-Bromo-4-chlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 454-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.